REACTION_CXSMILES
|
[OH-].[K+].C([O:5][C:6]([C:8]1[CH2:9][C:10]2[N:11]=[C:12]([Br:16])[S:13][C:14]=2[N:15]=1)=[O:7])C>C1COCC1.O>[Br:16][C:12]1[S:13][C:14]2[N:15]=[C:8]([C:6]([OH:7])=[O:5])[CH2:9][C:10]=2[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
collect the crystalline solids
|
Type
|
FILTRATION
|
Details
|
by filtration (weight 1.7 gm)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the aqueous solution in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(N1)CC(=N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |